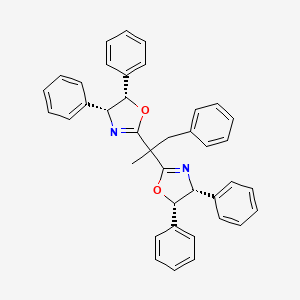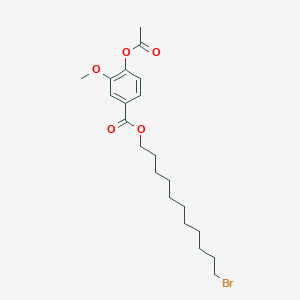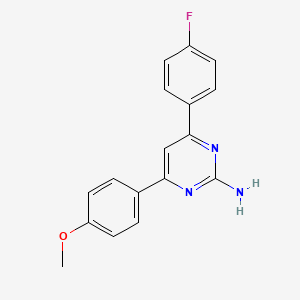
14-(Boc-amino)-myristic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-(Boc-amino)-myristic acid is a compound that involves the Boc (tert-butyloxycarbonyl) protective group. The Boc group is a common protective group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases . The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Synthesis Analysis
The synthesis of Boc-protected amino acids, such as this compound, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A two-step protocol has been developed to convert linear or α-branched carboxylic acids into non-racemic N-Boc-protected α-monosubstituted or α,α-disubstituted α-amino acids . This protocol is applicable to the catalytic asymmetric synthesis of α-monosubstituted α-amino acids with aryl, alkenyl, and alkyl side chains .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . The Boc group in the molecule contributes to its stability towards most nucleophiles and bases .
Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . An efficient and sustainable method for N-Boc deprotection has been described, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst .
Mechanism of Action
Target of Action
The primary target of 14-(Boc-amino)-myristic acid is the amine moiety in a wide range of biomolecules . The compound is used for the protection of amines, which is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry .
Mode of Action
This compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group in the compound is stable towards most nucleophiles and bases , making it an important and popular protective group for amines .
Biochemical Pathways
The N-Boc protection process affects the biochemical pathways involving amines, amino acids, and peptides . The presence of the amine moiety in these biomolecules makes the protection of amines one of the most fundamental transformations in organic synthesis . The process is especially important in peptide synthesis, as the protected amino groups in amino acids can be easily converted into free amines .
Pharmacokinetics
The compound’s stability towards a wide range of nucleophilic reagents and alkaline reaction conditions suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the protection of amines, amino acids, and peptides . This protection prevents undesired side reactions during organic synthesis . Furthermore, N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis , enhancing the efficiency and applicability of multistep reactions.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the N-Boc protection process is typically conducted under either aqueous or anhydrous conditions , and the reaction is often facilitated by a catalyst .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
14-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO4/c1-19(2,3)24-18(23)20-16-14-12-10-8-6-4-5-7-9-11-13-15-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLAHARNVYCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6291507.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291511.png)
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291519.png)


![[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291553.png)
![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)
![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291558.png)
![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyPh][2-(dicyclohexylphosphino)Ph]Me]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6291564.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291572.png)


![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)
